molecular formula C10H12BNO3 B7910100 5-Cyano-2-propoxyphenylboronic acid

5-Cyano-2-propoxyphenylboronic acid

Cat. No.: B7910100
M. Wt: 205.02 g/mol
InChI Key: FNYUIYKFAQDIAI-UHFFFAOYSA-N
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Description

5-Cyano-2-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyano-2-propoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-propoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-cyano-2-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-5-15-10-4-3-8(7-12)6-9(10)11(13)14/h3-4,6,13-14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYUIYKFAQDIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Cyano-2-propoxyphenylboronic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 5-Cyano-2-propoxyphenylboronic acid, a key building block in modern synthetic and medicinal chemistry. As a bifunctional molecule, its utility in the construction of complex organic frameworks, particularly through Suzuki-Miyaura cross-coupling reactions, is of significant interest to the scientific community. This document will delve into its structural and chemical characteristics, stability, and the analytical techniques pivotal for its characterization and quality control.

Molecular and Physicochemical Profile

5-Cyano-2-propoxyphenylboronic acid (C₁₀H₁₂BNO₃) is a solid organic compound with a molecular weight of 205.02 g/mol .[1] Its structure, featuring a boronic acid group ortho to a propoxy substituent and a cyano group in the para position on the phenyl ring, imparts unique reactivity and properties.

Structural and Physical Data

A summary of the key physicochemical data for 5-Cyano-2-propoxyphenylboronic acid is presented below. It is important to note that while some data is available from commercial suppliers, other parameters like melting point, boiling point, and pKa for this specific molecule are not widely published. In such cases, data from closely related analogs or computational predictions are provided for estimation purposes and should be treated as such.

PropertyValue/InformationSource/Note
Molecular Formula C₁₀H₁₂BNO₃[1]
Molecular Weight 205.02 g/mol [1]
CAS Number 2377605-96-2[2]
Physical Form Solid
Melting Point Not experimentally determined. For the related (5-cyano-2-hydroxyphenyl)boronic acid, the melting point is >95.0% pure by HPLC. For [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid, the melting point is 144 °C.[3][4]
Boiling Point Not experimentally determined. Predicted for a related compound, [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid, to be 363 °C.[3]
Solubility Phenylboronic acids generally exhibit higher solubility in polar organic solvents like ethers and ketones and very low solubility in hydrocarbons. Esterification of the boronic acid group can significantly increase solubility in a wider range of solvents.[5]
pKa Not experimentally determined. The pKa of the boronic acid group is influenced by substituents on the aromatic ring. For a related compound, [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid, the predicted acidic pKa is 8.54.[3]
Spectroscopic and Chromatographic Data

Accurate characterization of 5-Cyano-2-propoxyphenylboronic acid relies on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure. Expected chemical shifts for the aromatic protons are typically in the range of 6.0-9.0 ppm.[6] The propoxy group protons would appear in the aliphatic region (0.7-4.0 ppm).[6] ¹¹B NMR is also a valuable tool for characterizing boronic acids, with expected signals in a specific region for tricoordinate boron.

  • Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic feature.[7] To improve volatility and minimize thermal degradation during analysis, derivatization to cyclic boronates (e.g., pinacol esters) is often employed.[7]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of boronic acids.[8] A variety of C18 columns with mobile phases consisting of acetonitrile and aqueous buffers (e.g., ammonium acetate or formic acid) can be used for separation.[8][9]

Reactivity and Stability Considerations

Boronic acids are known for their unique reactivity, which is central to their utility in synthesis. However, they also present stability challenges that researchers must consider.

Suzuki-Miyaura Cross-Coupling

5-Cyano-2-propoxyphenylboronic acid is an important reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11] In this palladium-catalyzed reaction, the boronic acid acts as the organoboron nucleophile that couples with an organic halide or triflate.[10] The cyano and propoxy groups on the phenyl ring can influence the electronic properties of the molecule and, consequently, its reactivity in the coupling reaction.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines), particularly upon heating.[7] This can affect the accuracy of melting point measurements and analytical results.[7] Therefore, it is recommended to store 5-Cyano-2-propoxyphenylboronic acid in a cool, dry place. For long-term storage, an inert atmosphere may be beneficial. Additionally, boronic acids can be susceptible to oxidation, especially at physiological pH.[12]

Experimental Protocols for Characterization

This section outlines standardized, yet adaptable, protocols for the analysis of 5-Cyano-2-propoxyphenylboronic acid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-Cyano-2-propoxyphenylboronic acid. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1% in water, HPLC grade)

  • 5-Cyano-2-propoxyphenylboronic acid sample

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of 5-Cyano-2-propoxyphenylboronic acid and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Analysis:

    • Inject the standard solution and record the chromatogram.

    • Calculate the purity based on the peak area percentage of the main component.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Mobile_Phase Prepare Mobile Phases (A: 0.1% Formic Acid in H₂O, B: ACN) Inject_Sample Inject Sample (10 µL) Prepare_Mobile_Phase->Inject_Sample Prepare_Standard Prepare Standard Solution (0.1 mg/mL in ACN/H₂O) Prepare_Standard->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_UV Detect at 254 nm Run_Gradient->Detect_UV Integrate_Peaks Integrate Peak Areas Detect_UV->Integrate_Peaks Calculate_Purity Calculate Purity (%) Integrate_Peaks->Calculate_Purity

Figure 2. A typical workflow for purity determination of boronic acids by HPLC.

Structural Verification by ¹H NMR Spectroscopy

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of 5-Cyano-2-propoxyphenylboronic acid.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5-Cyano-2-propoxyphenylboronic acid sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks and assign them to the corresponding protons in the molecule.

Applications in Drug Discovery and Development

The unique properties of 5-Cyano-2-propoxyphenylboronic acid and its derivatives make them valuable in pharmaceutical research.[13] The boronic acid moiety can act as a pharmacophore, interacting with biological targets, or as a versatile handle for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.[8][13] The cyano group can participate in hydrogen bonding and other interactions, further modulating the biological activity of the final compounds.

Conclusion

5-Cyano-2-propoxyphenylboronic acid is a compound of significant interest due to its role as a versatile building block in organic synthesis, particularly in the formation of biaryl structures through Suzuki-Miyaura cross-coupling. A thorough understanding of its physicochemical properties, reactivity, and the analytical methods for its characterization is paramount for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists working with this important chemical entity.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • ResearchGate. (2025). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. Retrieved from [Link]

  • EPA. (2025). [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid Properties. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyanothiophene-2-boronic acid. Retrieved from [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Nature. (2024).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Dovepress. (n.d.).
  • ResearchGate. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry.
  • MDPI. (2023).
  • InstaNANO. (n.d.). NMR Database Table with Search. Retrieved from [Link]

  • University of Regensburg. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyano-2-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Cyano-2-propoxyphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a cyano group for potential further functionalization and a propoxy group to modulate solubility and electronic properties, makes it a desirable reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of a proposed synthetic route for 5-Cyano-2-propoxyphenylboronic acid, detailed characterization methodologies, and a discussion of its applications.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in contemporary organic synthesis. Their utility primarily stems from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds.[1][2] This reaction is one of the most frequently used methods for constructing biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4][5]

The strategic placement of functional groups on the phenylboronic acid ring allows for precise control over the properties of the resulting coupled products. In the case of 5-Cyano-2-propoxyphenylboronic acid, the electron-withdrawing cyano group can influence the reactivity of the boronic acid and serves as a versatile handle for subsequent chemical transformations. The propoxy group, on the other hand, imparts increased lipophilicity and can engage in specific steric or electronic interactions in the target molecule.

Proposed Synthesis of 5-Cyano-2-propoxyphenylboronic Acid

Due to the limited availability of a specific, published synthetic procedure for 5-Cyano-2-propoxyphenylboronic acid, a robust and logical three-step synthetic pathway is proposed, starting from the commercially available 4-bromo-3-hydroxybenzonitrile. This route involves:

  • Williamson Ether Synthesis: Introduction of the propoxy group.

  • Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the corresponding boronate ester.

  • Hydrolysis: Conversion of the boronate ester to the final boronic acid.

Synthesis_Workflow A 4-Bromo-3-hydroxybenzonitrile B 4-Bromo-3-propoxybenzonitrile A->B  n-Propyl iodide, K2CO3, Acetone, Reflux   C 2-(5-Cyano-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane B->C  Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 90 °C   D 5-Cyano-2-propoxyphenylboronic acid C->D  NaOH/H2O, then H+ workup  

Caption: Proposed synthetic workflow for 5-Cyano-2-propoxyphenylboronic acid.

Step 1: Synthesis of 4-Bromo-3-propoxybenzonitrile (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an organohalide.[6][7] In this step, the phenolic hydroxyl group of 4-bromo-3-hydroxybenzonitrile is deprotonated by a mild base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the iodide from n-propyl iodide in an S(_N)2 reaction to yield the desired propoxy ether.[8][9]

Experimental Protocol:

  • To a stirred solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq.) in acetone (10 mL per 1 g of starting material), add potassium carbonate (2.0 eq.) and n-propyl iodide (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-3-propoxybenzonitrile as a solid.

Step 2: Synthesis of 2-(5-Cyano-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Miyaura Borylation)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto an aryl halide.[10][11] This reaction is highly efficient and tolerates a wide range of functional groups.[12][13] Here, 4-bromo-3-propoxybenzonitrile is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the pinacol boronate ester.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-propoxybenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 1.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Add anhydrous 1,4-dioxane (15 mL per 1 g of aryl bromide).

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the boronate ester.

Step 3: Synthesis of 5-Cyano-2-propoxyphenylboronic acid (Hydrolysis)

The final step is the hydrolysis of the pinacol boronate ester to the corresponding boronic acid. This is typically achieved under mild acidic or basic conditions.

Experimental Protocol:

  • Dissolve the boronate ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2 M, 2.0 eq.) and stir the mixture vigorously at room temperature for 4-6 hours.

  • After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Cyano-2-propoxyphenylboronic acid as a solid. The product can be further purified by recrystallization if necessary.

Characterization of 5-Cyano-2-propoxyphenylboronic Acid

As no experimental data is publicly available, the following characterization data is predicted based on the chemical structure and known spectroscopic trends for analogous compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance White to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.05 (s, 2H): These two protons are from the B(OH)₂ group and are typically broad and may exchange with D₂O.

  • δ 7.80 (d, J = 1.6 Hz, 1H): Aromatic proton ortho to the cyano group.

  • δ 7.65 (dd, J = 8.0, 1.6 Hz, 1H): Aromatic proton meta to the cyano group and ortho to the propoxy group.

  • δ 7.10 (d, J = 8.0 Hz, 1H): Aromatic proton ortho to the boronic acid group.

  • δ 4.00 (t, J = 6.5 Hz, 2H): Methylene protons of the propoxy group adjacent to the oxygen (-OCH₂-).

  • δ 1.75 (sext, J = 7.0 Hz, 2H): Methylene protons of the propoxy group (-CH₂CH₂CH₃).

  • δ 0.95 (t, J = 7.5 Hz, 3H): Methyl protons of the propoxy group (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160.0: Aromatic carbon attached to the propoxy group.

  • δ 138.0: Aromatic carbon ortho to the cyano group.

  • δ 135.0: Aromatic carbon meta to the cyano group.

  • δ 119.0: Cyano carbon (-C≡N).

  • δ 115.0: Aromatic carbon ortho to the boronic acid group.

  • δ 110.0: Aromatic carbon attached to the cyano group.

  • δ 70.0: Methylene carbon of the propoxy group adjacent to the oxygen (-OCH₂-).

  • δ 22.0: Methylene carbon of the propoxy group (-CH₂CH₂CH₃).

  • δ 10.5: Methyl carbon of the propoxy group (-CH₃).

  • Note: The carbon atom attached to the boron is often not observed or is very broad.

¹¹B NMR (128 MHz, DMSO-d₆):

  • A broad singlet is expected in the range of δ 28-32 ppm , characteristic of a trigonal planar arylboronic acid.[14][15]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300 (broad) O-H stretch of the boronic acid (often as a dimer)
~2230 (sharp, strong) C≡N stretch of the cyano group[16][17]
~1600, 1480 C=C stretches of the aromatic ring
~1350 B-O stretch
~1250 Asymmetric C-O-C stretch of the aryl ether
~1020 Symmetric C-O-C stretch of the aryl ether
Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) is a suitable method for the analysis of boronic acids.[18][19]

  • Expected Mass: For C₁₀H₁₂BNO₃, the exact mass is 205.0859.

  • Observed Ions (ESI-): The deprotonated molecule [M-H]⁻ at m/z 204.0781 is expected to be a prominent ion. Adducts with solvents or the formation of boroxines (cyclic trimers of boronic acids) may also be observed.[20][21]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 5-Cyano-2-propoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[22] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[23][24]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product A 5-Cyano-2-propoxyphenylboronic acid catalyst Pd Catalyst, Base A->catalyst B Aryl/Heteroaryl Halide (R-X) B->catalyst C Biaryl Product catalyst->C

Caption: General scheme of the Suzuki-Miyaura coupling using 5-Cyano-2-propoxyphenylboronic acid.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (R-X) bond to form a palladium(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst.[25]

The presence of the cyano and propoxy groups on the boronic acid allows for the synthesis of a diverse library of complex molecules with potential applications in:

  • Drug Discovery: Many approved drugs contain biaryl scaffolds, and the Suzuki-Miyaura reaction is a key tool in their synthesis.[3][5]

  • Materials Science: The creation of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and polymers with specific conductive or photophysical properties.

Conclusion

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Santhi, K., & Rao, R. N. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(15), 3763-3769.
  • Zhu, L., & Wang, R. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 1-9.
  • Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(18), 4814–4817.
  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591.
  • Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., ... & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109.
  • BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
  • Jones, C., & Jones, J. (2008). Analysis of Boronic Acids Without Chemical Derivatisation.
  • Kralj, B., & Zupančič-Kralj, L. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4235–4241.
  • Santhi, K., & Rao, R. N. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Semantic Scholar.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434.
  • Wrackmeyer, B., & Milius, W. (2013).
  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
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5-Cyano-2-propoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Cyano-2-propoxyphenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the fundamental properties, synthetic pathways, and critical applications of 5-Cyano-2-propoxyphenylboronic acid, a key building block in modern synthetic chemistry.

Core Compound Identification

5-Cyano-2-propoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds renowned for its utility in carbon-carbon bond-forming reactions. Its unique trifunctional nature—featuring a boronic acid, a nitrile, and a propoxy ether—makes it a versatile reagent for constructing complex molecular architectures.

IdentifierValueSource
Molecular Formula C₁₀H₁₂BNO₃[1]
Molecular Weight 205.02 g/mol [1]
CAS Number 2377605-96-2[2]
Physical Form Solid[1]

Below is a diagram illustrating the key functional groups of the molecule.

Caption: Key functional groups of the title compound.

Physicochemical Properties and Handling

While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

PropertyValue / InformationRationale / Reference
Form Solid[1]
SMILES N#CC1=CC=C(OCCC)C(B(O)O)=C1[1]
InChI Key FNYUIYKFAQDIAI-UHFFFAOYSA-N
Storage Store in a cool, dry place.Standard for boronic acids.
Safety Combustible Solid, Storage Class 11.[1]
Purity Often sold for research purposes where the buyer assumes responsibility for purity confirmation.[1]

Synthesis and Mechanistic Considerations

A plausible and commonly employed synthetic route to arylboronic acids like 5-Cyano-2-propoxyphenylboronic acid involves the borylation of an appropriately substituted aryl halide or via directed ortho-metalation. A likely precursor would be 4-bromo-3-propoxybenzonitrile.

Proposed Synthetic Workflow:

SynthesisWorkflow start Start: 4-bromo-3-propoxybenzonitrile step1 Lithiation or Grignard Formation (e.g., n-BuLi or Mg/THF) start->step1 step2 Borylation (Quench with Trialkyl Borate, e.g., B(OiPr)₃) step1->step2 -78 °C to RT step3 Aqueous Workup / Hydrolysis (Acidic, e.g., HCl) step2->step3 product Product: 5-Cyano-2-propoxyphenylboronic acid step3->product purify Purification (Recrystallization or Chromatography) product->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: A plausible synthetic workflow for the target compound.

Mechanistic Insights:

  • Step 1 (Metal-Halogen Exchange): The process begins with a metal-halogen exchange using an organolithium reagent like n-BuLi at low temperatures (-78 °C) to prevent side reactions. This generates a highly nucleophilic aryl anion.

  • Step 2 (Borylation): This nucleophilic intermediate attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a boronate ester intermediate. The bulky alkyl groups on the borate help to prevent the formation of undesired over-arylated boron species.

  • Step 3 (Hydrolysis): Acidic aqueous workup protonates the alkoxides and hydrolyzes the boronate ester to yield the final boronic acid product.

This self-validating protocol requires rigorous characterization (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) after purification to confirm the identity and purity of the final product.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are cornerstone reagents in pharmaceutical research, primarily due to their role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and widely used methods for creating C-C bonds between aryl groups.

The title compound is particularly valuable as it allows for the introduction of a cyano-propoxyphenyl moiety into a target molecule.

  • Cyano Group: Can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a metabolic blocking position.

  • Propoxy Group: Modulates lipophilicity and solubility, which are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Boronic Acid: The reactive handle for coupling.

Boron-containing compounds themselves have emerged as a significant class of pharmaceuticals, with drugs like Bortezomib (Velcade) and Vaborbactam demonstrating their therapeutic potential.[3][4] The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles is a key aspect of their mechanism of action.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for using 5-Cyano-2-propoxyphenylboronic acid in a Suzuki coupling reaction with a generic aryl bromide (Ar-Br).

Objective: To synthesize Ar-(5-Cyano-2-propoxyphenyl).

Materials:

  • Aryl bromide (Ar-Br) (1.0 eq)

  • 5-Cyano-2-propoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 5-Cyano-2-propoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Palladium(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Validation: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Excess Boronic Acid (1.2 eq): Used to drive the reaction to completion and to compensate for any potential homocoupling or degradation of the boronic acid under basic conditions.

  • Palladium Catalyst: Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) that is the core of the Suzuki reaction.

  • Base (K₂CO₃): Essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.

  • Dioxane/Water Solvent System: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Conclusion

5-Cyano-2-propoxyphenylboronic acid is a highly functionalized and valuable building block for synthetic and medicinal chemists. Its strategic combination of a reactive boronic acid handle, a lipophilicity-modifying propoxy group, and a polar cyano moiety provides a powerful tool for the synthesis of complex molecules and the optimization of lead compounds in drug discovery programs. Understanding its properties and the robust protocols for its application, such as the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the laboratory.

References

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Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Cyano-2-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-propoxyphenylboronic acid is a bespoke chemical entity poised for significant exploration across multiple scientific disciplines. This guide illuminates the untapped research potential of this molecule, drawing from the established utility of its constituent functional groups—the boronic acid, the cyano moiety, and the propoxy substituent. We will delve into its promising applications in palladium-catalyzed cross-coupling reactions, its potential as a building block for novel therapeutic agents, and its prospective role in the development of advanced functional materials. This document serves as a strategic roadmap for researchers seeking to innovate at the intersection of organic synthesis, medicinal chemistry, and materials science.

Molecular Profile and Strategic Significance

5-Cyano-2-propoxyphenylboronic acid (C₁₀H₁₂BNO₃, Molecular Weight: 205.02) is a solid organic compound.[1] Its strategic value lies in the unique interplay of its three key functional groups, which offer a versatile platform for chemical innovation. The boronic acid group is a cornerstone of modern organic synthesis, primarily for its role in the Suzuki-Miyaura cross-coupling reaction.[2] The electron-withdrawing cyano group can significantly influence the electronic properties and reactivity of the molecule, while the propoxy group provides steric bulk and can modulate solubility and pharmacokinetic properties in medicinal chemistry contexts.[3]

Table 1: Physicochemical Properties of 5-Cyano-2-propoxyphenylboronic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₂BNO₃[1]
Molecular Weight 205.02 g/mol [1]
Physical Form Solid[1]
SMILES String N#CC1=CC=C(OCCC)C(B(O)O)=C1[1]
InChI Key FNYUIYKFAQDIAI-UHFFFAOYSA-N[1]

Core Research Area: Advanced Organic Synthesis

The primary and most immediate research avenue for 5-Cyano-2-propoxyphenylboronic acid is its application as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for constructing complex molecular architectures.[2][4] 5-Cyano-2-propoxyphenylboronic acid is an ideal candidate for these reactions, enabling the introduction of the 5-cyano-2-propoxyphenyl moiety into a wide range of organic molecules.

Key Research Questions:

  • How does the electronic nature of the cyano group and the steric hindrance of the propoxy group affect the efficiency and rate of the Suzuki-Miyaura coupling with various aryl halides and triflates?

  • Can this building block be used to synthesize novel biaryl compounds with unique electronic or photophysical properties?

  • What are the optimal reaction conditions (catalyst, base, solvent) for achieving high yields and purity in couplings involving this sterically hindered and electronically modified boronic acid?

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Cyano-2-propoxyphenylboronic acid F Inert Atmosphere (N₂ or Ar) A->F B Aryl Halide/Triflate B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/Water, Dioxane) E->F G Heating (e.g., 80-110 °C) F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Column Chromatography I->J K Product Characterization (NMR, MS) J->K

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling and Other C-X Bond Formations

Beyond C-C bond formation, arylboronic acids can participate in Chan-Lam type couplings to form C-N and C-O bonds. This opens up possibilities for synthesizing novel anilines and ethers, which are prevalent motifs in pharmaceuticals and functional materials.

Frontier Application: Medicinal Chemistry and Drug Discovery

The interest in boronic acids in medicinal chemistry has grown significantly, moving past initial concerns about toxicity.[5][6] The unique ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those found in saccharides and some proteins, makes it a valuable pharmacophore.

Design of Novel Enzyme Inhibitors

The cyano group is a known pharmacophore that can participate in hydrogen bonding and other interactions within an enzyme's active site. The combination of the boronic acid and cyano groups in 5-Cyano-2-propoxyphenylboronic acid could be leveraged to design potent and selective enzyme inhibitors.

Potential Targets:

  • Serine Proteases: The boronic acid can mimic the tetrahedral intermediate of peptide bond hydrolysis.

  • Kinases: The cyanophenyl moiety is found in some kinase inhibitors.

  • Proteasome Inhibitors: Bortezomib, a boronic acid-containing drug, is a successful proteasome inhibitor.[5]

Logical Progression for Inhibitor Development

Drug_Discovery_Pathway A Target Identification & Validation B Synthesis of a Focused Library using 5-Cyano-2-propoxyphenylboronic acid A->B C In Vitro Enzyme Inhibition Assays B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F In Vivo Efficacy and Toxicity Studies E->F

Caption: A streamlined pathway for drug discovery.

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are investigated for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The development of tumor-targeting molecules containing ¹⁰B isotopes is a key area of research. 5-Cyano-2-propoxyphenylboronic acid could serve as a scaffold for developing new BNCT agents.

Emerging Opportunity: Materials Science

Arylboronic acids are valuable precursors for the synthesis of functional organic materials.[4] The electronic properties imparted by the cyano group and the processability influenced by the propoxy group make 5-Cyano-2-propoxyphenylboronic acid an attractive candidate for materials science research.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The cyanophenyl group is a common component in materials for organic electronics due to its electron-withdrawing nature. By incorporating 5-Cyano-2-propoxyphenylboronic acid into conjugated polymer backbones or as a component in small molecule emitters, novel materials with tailored electronic and photophysical properties could be developed.

Chemical Sensors

The boronic acid moiety is known to bind with saccharides. This property can be exploited to develop fluorescent or colorimetric sensors for detecting sugars. The cyanophenyl group can act as a fluorophore or a modulator of the electronic properties of a larger sensor molecule.

Proposed Sensor Design Workflow

Sensor_Design_Workflow A Synthesis of a Fluorophore with a Coupling Site B Suzuki Coupling with 5-Cyano-2-propoxyphenylboronic acid A->B C Purification and Characterization of the Sensor Molecule B->C D Spectroscopic Studies (Absorption and Emission) C->D E Titration with Target Analyte (e.g., Glucose) D->E F Determination of Binding Constant and Selectivity E->F

Caption: A workflow for the design and testing of a boronic acid-based chemical sensor.

Conclusion and Future Outlook

5-Cyano-2-propoxyphenylboronic acid is a molecule with significant, yet largely unexplored, potential. Its unique combination of a reactive boronic acid, an electron-withdrawing cyano group, and a modulating propoxy substituent positions it as a valuable tool for innovation. The research avenues outlined in this guide—from advanced organic synthesis and medicinal chemistry to materials science—provide a solid foundation for future investigations. As researchers continue to push the boundaries of what is possible in these fields, molecules like 5-Cyano-2-propoxyphenylboronic acid will undoubtedly play a crucial role in enabling the next generation of scientific breakthroughs.

References

  • Boosting Synthesis: The Role of 4-Cyanophenylboronic Acid in Modern Chemistry. (2025, October 30). Retrieved February 15, 2026, from [Link]

  • [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid Properties - EPA. (n.d.). Retrieved February 15, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020, September 21). Retrieved February 15, 2026, from [Link]

  • Arylboronic Acid Catalyzed Reductive Alkylation of Azoarenes to N-Alkylated Hydrazines. (2025, June 23). Retrieved February 15, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (2020, September 21). Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate. (2025, November). Retrieved February 15, 2026, from [Link]

  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC. (2015, August 11). Retrieved February 15, 2026, from [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Catalytic Use of 5-Cyano-2-propoxyphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. The strategic functionalization of the phenylboronic acid scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing its catalytic activity and substrate scope. This document provides a detailed examination of 5-Cyano-2-propoxyphenylboronic acid, a unique building block characterized by the presence of an electron-withdrawing cyano group and an ortho-alkoxy substituent. These features are anticipated to confer distinct reactivity profiles, making it a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide will delve into the mechanistic implications of its structure, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling, and discuss its potential in other catalytic transformations.

Introduction: The Unique Structural Features of 5-Cyano-2-propoxyphenylboronic Acid

5-Cyano-2-propoxyphenylboronic acid is a bifunctional reagent that combines the attributes of a cyanophenylboronic acid with those of an ortho-alkoxy substituted boronic acid. This specific arrangement of functional groups is key to its unique catalytic potential.

  • The Cyano Group: The strongly electron-withdrawing nature of the cyano group significantly influences the electronic properties of the phenyl ring and the carbon-boron bond.[1] This electronic perturbation can affect the rates of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling.[1] Furthermore, the cyano moiety is a versatile synthetic handle that can be transformed into other functional groups, including carboxylic acids and amines, providing a strategic advantage in multi-step syntheses.[2]

  • The Ortho-Propoxy Group: The presence of an alkoxy group at the ortho position to the boronic acid can influence the reactivity through both steric and electronic effects. Ortho-alkoxy substituents can impact the conformation of the boronic acid and may play a role in the stability of intermediates in the catalytic cycle.[3] Studies on related ortho-substituted phenylboronic acids suggest that such groups can prevent the coordination of other species to the boron atom, which can be crucial in certain catalytic processes.[4]

The combination of these two functional groups suggests that 5-Cyano-2-propoxyphenylboronic acid is a promising candidate for achieving high selectivity and efficiency in various catalytic reactions.

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6] 5-Cyano-2-propoxyphenylboronic acid is an excellent coupling partner in these reactions.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The electronic nature of the boronic acid is particularly relevant in the transmetalation step. The electron-withdrawing cyano group in 5-Cyano-2-propoxyphenylboronic acid is expected to decrease the nucleophilicity of the aryl group, which could potentially slow down the transmetalation process.[1] However, the choice of base and solvent can be optimized to facilitate this step.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification CH_Activation Aryl_Substrate Aryl Substrate with Directing Group Catalyst Pd(II) Catalyst Aryl_Substrate->Catalyst Boronic_Acid 5-Cyano-2-propoxyphenylboronic acid Boronic_Acid->Catalyst Oxidant Oxidant Catalyst->Oxidant Product Functionalized Aryl Product Oxidant->Product

Sources

Application Notes and Protocols for 5-Cyano-2-propoxyphenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Cyano-2-propoxyphenylboronic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Among the vast array of commercially available boronic acids, 5-Cyano-2-propoxyphenylboronic acid offers a unique combination of structural features that make it a highly valuable reagent for the synthesis of bioactive molecules.[2][3]

This document serves as a comprehensive technical guide for the effective utilization of 5-Cyano-2-propoxyphenylboronic acid in synthetic workflows. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, and illustrate its role in the synthesis of high-value molecular targets such as Janus kinase (JAK) inhibitors. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of 5-Cyano-2-propoxyphenylboronic acid are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂BNO₃[2][4]
Molecular Weight 205.02 g/mol [2][4]
Appearance Solid[2]
SMILES String N#CC1=CC=C(OCCC)C(B(O)O)=C1[2]
InChI Key FNYUIYKFAQDIAI-UHFFFAOYSA-N[2]
Storage Class 11 - Combustible Solids[2][3]

Safety and Handling: 5-Cyano-2-propoxyphenylboronic acid should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is limited, related cyanophenylboronic acids are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[1][7] This reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many approved drugs.[8]

The 5-cyano and 2-propoxy substituents on the phenylboronic acid ring play crucial roles in modulating the electronic properties and steric profile of the molecule, which can influence both the course of the coupling reaction and the biological activity of the final product. The electron-withdrawing nature of the cyano group can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step for electron-deficient boronic acids.[2]

Detailed Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-Cyano-2-propoxyphenylboronic acid with a variety of aryl or heteroaryl halides.

Reaction Scheme:

Suzuki_Miyaura_General reagent1 5-Cyano-2-propoxyphenylboronic acid reagents reagent1->reagents reagent2 Ar-X (Aryl/Heteroaryl Halide) reagent2->reagents product 5-Cyano-2-propoxy-biaryl reagents->product Pd Catalyst, Base Solvent, Heat

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Cyano-2-propoxyphenylboronic acid (1.2 equivalents)

  • Aryl or Heteroaryl Halide (e.g., 2-chloropyrimidine, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Degassed Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-Cyano-2-propoxyphenylboronic acid, the aryl/heteroaryl halide, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.[10]

  • Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvent prior to use removes dissolved oxygen.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Inorganic bases like potassium carbonate and potassium phosphate are commonly used and offer a good balance of reactivity and functional group tolerance.[6]

  • Catalyst Selection: While Pd(PPh₃)₄ is a versatile catalyst, other palladium sources and ligands can be employed. For challenging couplings, particularly with less reactive aryl chlorides, more advanced catalyst systems (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos) may be necessary to achieve good yields.[7]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[8] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[11] Many small-molecule JAK inhibitors feature a di- or tri-substituted pyrimidine core, which can be efficiently synthesized via Suzuki-Miyaura coupling.[4][12][13][14]

Detailed Protocol 2: Synthesis of a 4-(5-Cyano-2-propoxyphenyl)pyrimidin-2-amine Scaffold

This protocol details the synthesis of a key intermediate for a class of potent JAK inhibitors, utilizing 5-Cyano-2-propoxyphenylboronic acid.

Synthesis Pathway:

JAK_Inhibitor_Synthesis start1 5-Cyano-2-propoxyphenylboronic acid reagents start1->reagents start2 2-Amino-4-chloropyrimidine start2->reagents intermediate 4-(5-Cyano-2-propoxyphenyl)pyrimidin-2-amine reagents->intermediate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C

Caption: Synthesis of a key JAK inhibitor intermediate.

Materials:

  • 5-Cyano-2-propoxyphenylboronic acid (1.1 equivalents)

  • 2-Amino-4-chloropyrimidine (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 2-amino-4-chloropyrimidine, 5-Cyano-2-propoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and purge with argon for 10 minutes.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ followed by a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90 °C with stirring for 12-18 hours. Monitor for completion by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired 4-(5-Cyano-2-propoxyphenyl)pyrimidin-2-amine.

Self-Validating System and Rationale:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and efficient catalyst for the coupling of electron-deficient heteroaryl chlorides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki-Miyaura reactions. Water helps to dissolve the inorganic base, while dioxane solubilizes the organic reagents. The ratio can be optimized to ensure homogeneity.

  • Purity Assessment: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the synthesis.

Advantages and Strategic Considerations

The use of 5-Cyano-2-propoxyphenylboronic acid in the synthesis of bioactive molecules offers several advantages:

  • Structural Diversity: It serves as a versatile building block for introducing a substituted phenyl ring, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

  • Functional Group Handle: The cyano group can be further elaborated, for example, through reduction to an amine or hydrolysis to a carboxylic acid, providing opportunities for further diversification of the molecular scaffold.

  • Modulation of Physicochemical Properties: The propoxy group can enhance lipophilicity, which may improve cell permeability and other pharmacokinetic properties of the final molecule.

Potential Challenges:

  • Protodeboronation: Like many boronic acids, 5-Cyano-2-propoxyphenylboronic acid can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh acidic or basic conditions. Careful control of pH and reaction time is important to minimize this side reaction.[7]

  • Homocoupling: Under certain conditions, the boronic acid can couple with itself to form a biaryl byproduct. This can often be minimized by the careful selection of the catalyst, base, and reaction conditions.

Conclusion

5-Cyano-2-propoxyphenylboronic acid is a valuable and versatile reagent for the synthesis of bioactive molecules, particularly in the construction of biaryl and heteroaryl-aryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development programs. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can leverage the unique properties of 5-Cyano-2-propoxyphenylboronic acid to accelerate the synthesis of novel and potent therapeutic agents.

References

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved February 15, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023, September 1). Retrieved February 15, 2026, from [Link]

  • Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). (2009, October 15). Retrieved February 15, 2026, from [Link]

  • Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. (2024, March 5). Retrieved February 15, 2026, from [Link]

  • 4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation. (2007, June 15). Retrieved February 15, 2026, from [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023, December 5). Retrieved February 15, 2026, from [Link]

  • Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3. (2014, November 21). Retrieved February 15, 2026, from [Link]

  • The Suzuki Reaction - Myers Group. (n.d.). Retrieved February 15, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018, April 5). Retrieved February 15, 2026, from [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006, April 19). Retrieved February 15, 2026, from [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020, July 22). Retrieved February 15, 2026, from [Link]

Sources

solvent effects on the reactivity of 5-Cyano-2-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Elucidating the Impact of Solvent on the Reactivity of 5-Cyano-2-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction:

5-Cyano-2-propoxyphenylboronic acid is a versatile building block in modern organic synthesis, frequently employed in the construction of complex biaryl scaffolds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The success and efficiency of these transformations are not solely dictated by the choice of catalyst, ligand, and base; the reaction solvent plays a pivotal, albeit often underestimated, role.[1][2] Solvents can profoundly influence reaction rates, product yields, and even chemoselectivity by modulating catalyst activity, reagent solubility, and the stability of key intermediates in the catalytic cycle.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and systematically investigating the solvent effects on the reactivity of 5-Cyano-2-propoxyphenylboronic acid. We will delve into the mechanistic underpinnings of solvent influence and provide a detailed experimental protocol to empower researchers to optimize their synthetic routes.

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent can impact each of these stages. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[3][5] Conversely, the choice of solvent can also affect the equilibrium between the boronic acid and its corresponding boronate, which is a crucial aspect of the transmetalation step.[6]

Core Principles: The Multifaceted Role of Solvents in Suzuki-Miyaura Couplings

The selection of an appropriate solvent is a critical parameter in the optimization of any Suzuki-Miyaura cross-coupling reaction. The solvent's influence extends to several key aspects of the reaction mechanism and overall process efficiency:

  • Catalyst Activation and Stability: The solvent can play a direct role in the activation of the palladium precatalyst and the stabilization of the active Pd(0) species.[1] Some solvents, like DMF, can even participate in the reduction of Pd(II) precatalysts to the active Pd(0) form.[1]

  • Reagent Solubility: Ensuring the solubility of all reactants, including the boronic acid, aryl halide, and base, is fundamental for a homogeneous reaction mixture and efficient reaction kinetics. The solubility of boronic acids and their derivatives can vary significantly with the polarity of the solvent.[7]

  • Transmetalation Step: This is often the rate-determining step in the catalytic cycle. The solvent can influence the equilibrium between the boronic acid and the more nucleophilic boronate anion, which is formed upon reaction with a base. Protic solvents, such as water and alcohols, can participate in this equilibrium and facilitate the formation of the boronate.[4][6] The generally accepted mechanism for transmetalation involves the reaction of a palladium hydroxo complex with the boronic acid, a process that is inherently influenced by the presence of water and the overall solvent environment.[6]

  • Reductive Elimination: The final step, where the new C-C bond is formed, can also be influenced by the solvent's ability to coordinate to the palladium center.

  • Chemoselectivity: In substrates with multiple reactive sites, the solvent can dramatically influence which site undergoes cross-coupling.[3][5] For example, polar aprotic solvents like DMF and acetonitrile have been shown to favor coupling at a triflate group over a chloride, whereas nonpolar solvents or alcohols favor the opposite selectivity.[3][5]

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where the solvent exerts its influence.

Suzuki_Miyaura_Cycle cluster_solvent Solvent Effects Ar-X + Pd(0)L_n Ar-X + Pd(0)L_n Ar-Pd(II)-X_L_n Ar-Pd(II)-X_L_n Ar-X + Pd(0)L_n->Ar-Pd(II)-X_L_n Oxidative Addition Ar-Pd(II)-Ar'_L_n Ar-Pd(II)-Ar'_L_n Ar-Pd(II)-X_L_n->Ar-Pd(II)-Ar'_L_n Transmetalation (Solvent Influence) Ar-Ar' + Pd(0)L_n Ar-Ar' + Pd(0)L_n Ar-Pd(II)-Ar'_L_n->Ar-Ar' + Pd(0)L_n Reductive Elimination R-B(OH)2 + Base R-B(OH)2 + Base R-B(OH)3- R-B(OH)3- R-B(OH)2 + Base->R-B(OH)3- Boronate Formation (Solvent Influence) R-B(OH)3-->Ar-Pd(II)-X_L_n Catalyst Stability Catalyst Stability Reagent Solubility Reagent Solubility

Caption: Suzuki-Miyaura catalytic cycle with points of solvent influence.

Experimental Protocol: Systematic Investigation of Solvent Effects on the Reactivity of 5-Cyano-2-propoxyphenylboronic Acid

This protocol outlines a systematic approach to screen various solvents for a model Suzuki-Miyaura cross-coupling reaction involving 5-Cyano-2-propoxyphenylboronic acid.

Objective: To determine the optimal solvent for the Suzuki-Miyaura cross-coupling of 5-Cyano-2-propoxyphenylboronic acid with a model aryl halide, maximizing yield and minimizing reaction time.

Model Reaction:

The reaction of 5-Cyano-2-propoxyphenylboronic acid with 4-bromoanisole is a suitable model system. The progress of the reaction can be conveniently monitored by techniques such as HPLC, GC, or TLC.

Materials:

  • 5-Cyano-2-propoxyphenylboronic acid (CAS: Not available, Empirical Formula: C10H12BNO3)[8]

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • A range of anhydrous solvents (see Table 1)

  • Internal standard for quantitative analysis (e.g., dodecane for GC, biphenyl for HPLC)

  • Reaction vials or round-bottom flasks

  • Standard laboratory glassware and equipment (magnetic stirrer, heating block, etc.)

  • Analytical instrumentation (GC, HPLC, or TLC setup)

Solvent Selection:

A diverse set of solvents should be chosen to probe the effects of polarity, protic/aprotic nature, and coordinating ability. The following table provides a recommended list of solvents for initial screening.

Solvent Type Dielectric Constant (ε) Boiling Point (°C) Rationale for Inclusion
TolueneNonpolar, Aromatic2.4111Commonly used, non-coordinating.
1,4-DioxaneModerately Polar, Ethereal2.2101Often effective, good for solubility.
Tetrahydrofuran (THF)Polar, Ethereal7.666Good coordinating solvent, widely used.[4]
Acetonitrile (MeCN)Polar Aprotic37.582Can influence selectivity, polar.[3][5]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Highly polar, can aid in catalyst activation.[1][3]
2-Propanol (IPA)Polar Protic19.982Protic solvent, can facilitate boronate formation.
WaterPolar Protic80.1100Often used as a co-solvent.[4]
Toluene/Water (e.g., 9:1)Biphasic--Common biphasic system.
1,4-Dioxane/Water (e.g., 9:1)Biphasic--Common biphasic system.

Experimental Procedure:

The following workflow provides a step-by-step guide for setting up the solvent screening experiment.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Cyano-2-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki coupling reactions, specifically involving the sterically hindered and electronically complex 5-Cyano-2-propoxyphenylboronic acid. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful outcomes in your syntheses.

Troubleshooting Guide

This section addresses specific experimental failures. Each entry details the potential root causes and provides actionable, step-by-step solutions grounded in established mechanistic principles.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or no product yield is a common frustration, often stemming from several key factors related to the unique structure of 5-Cyano-2-propoxyphenylboronic acid.

Potential Cause 1: Inefficient Catalyst Activation or Deactivation

The palladium catalyst must be in the Pd(0) oxidation state to enter the catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) might be inefficient under your current conditions.[1][2] Furthermore, oxygen can oxidatively deactivate the active Pd(0) catalyst.[2][3]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. The most common cause of homocoupling and catalyst deactivation is the presence of oxygen.[2][3][4] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes prior to use.

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2][5]

    • Switch to a Pre-catalyst: Consider using a more advanced, air-stable Buchwald-type precatalyst. These are designed to generate the active Pd(0) species more efficiently under mild conditions.[5][6]

Potential Cause 2: Suboptimal Base and Solvent Combination

The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid to facilitate transmetalation.[7][8][9][10] The effectiveness of a particular base is highly dependent on the chosen solvent system. For a sterically hindered and electron-deficient substrate like 5-Cyano-2-propoxyphenylboronic acid, the choice is critical.

  • Troubleshooting Steps:

    • Base Selection: For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5] For sterically hindered substrates, stronger, non-aqueous bases like t-BuOK in a solvent like dioxane can be effective.[11]

    • Solvent Screening: The propoxy group on your boronic acid may affect its solubility. Screen a variety of solvents. Common choices include dioxane, THF, DMF, or toluene, often with a small amount of water.[1] However, be mindful that water can promote protodeboronation.[12]

    • Biphasic vs. Homogeneous: While biphasic systems (e.g., toluene/water) are common, a homogeneous system might improve reaction kinetics for this particular substrate.

Potential Cause 3: Challenges with the Boronic Acid Itself

The electron-withdrawing cyano group makes the boron center more electrophilic and potentially less reactive towards transmetalation.[13] The ortho-propoxy group adds significant steric bulk, which can hinder the approach to the palladium center.[11][14]

  • Troubleshooting Steps:

    • Ligand Optimization: Standard ligands like PPh₃ may not be sufficient.[2] Switch to more electron-rich and bulky ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), which can accelerate both the oxidative addition and reductive elimination steps.[5][15]

    • Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature can improve the reaction rate.[2] However, be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.[2]

Question 2: I am observing significant formation of side products, mainly homocoupling of the boronic acid and protodeboronation. How can I minimize these?

The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) and the replacement of the boronic acid group with a hydrogen atom (protodeboronation) are two of the most common side reactions in Suzuki couplings.[16][17][18]

Minimizing Boronic Acid Homocoupling

Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1][3][19]

  • Troubleshooting Steps:

    • Rigorous Degassing: As mentioned before, this is the most critical step to prevent oxygen-mediated homocoupling.[2][3][4][19]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst avoids the in-situ reduction of Pd(II), which can consume the boronic acid and lead to homocoupling.[2]

    • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[3][20]

    • Use a Slight Excess of the Aryl Halide: This can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.[3]

Minimizing Protodeboronation

Protodeboronation is the hydrolysis of the carbon-boron bond and is a common decomposition pathway for boronic acids, especially electron-deficient ones, in the presence of water and base.[16][17][18]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: If protodeboronation is a major issue, consider switching to anhydrous conditions. This may require using boronate esters (e.g., pinacol esters) and a non-aqueous base.[7]

    • Milder Base: Strong bases can accelerate protodeboronation.[17] Using a milder base like K₃PO₄ or KF may be beneficial.

    • Boronic Acid Quality: Ensure your 5-Cyano-2-propoxyphenylboronic acid is pure and dry. Impurities or degradation can exacerbate side reactions.

    • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate ester, can suppress protodeboronation by providing a "slow release" of the active boronic acid under the reaction conditions.[1][17]

Question 3: My results are inconsistent from one run to the next. What could be causing this variability?

Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.

  • Troubleshooting Steps:

    • Reagent Quality: Assess the purity and stability of your reagents. Boronic acids can degrade over time. Ensure your palladium catalyst has not been deactivated by improper storage. Use freshly opened or high-purity solvents and bases.[5]

    • Atmosphere Control: Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration. Small leaks can introduce enough oxygen to affect the outcome.

    • Stirring and Heating: Ensure consistent and efficient stirring, especially in biphasic reactions, to facilitate mass transfer. Use a calibrated heating block or oil bath to maintain a stable reaction temperature.

    • Reaction Monitoring: Instead of relying solely on the final outcome, monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR spectroscopy.[21][22][23][24] This can provide valuable insights into reaction kinetics and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: Is 5-Cyano-2-propoxyphenylboronic acid stable? How should I store it?

A1: Like many functionalized boronic acids, it can be susceptible to degradation. The electron-withdrawing cyano group can affect its stability. It should be stored in a cool, dry place under an inert atmosphere to minimize decomposition and protodeboronation.

Q2: Can the cyano group interfere with the palladium catalyst?

A2: Yes, nitriles can coordinate to palladium centers. While this doesn't always inhibit catalysis and can sometimes be beneficial, it is a factor to consider.[25][26] If catalyst inhibition is suspected, screening different ligands is recommended as the ligand can modulate the coordination environment of the palladium.

Q3: What analytical techniques are best for monitoring the reaction?

A3: A combination of techniques is often ideal.

  • TLC: A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.[23]

  • GC-MS: Excellent for identifying and quantifying volatile components, including starting materials, products, and some side products.

  • LC-MS: Useful for less volatile compounds and for getting mass information on all components in the reaction mixture.

  • NMR Spectroscopy: Provides detailed structural information and can be used quantitatively to determine the ratio of reactants to products over time.[22]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Mild)Condition B (More Forcing)Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Buchwald Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)Pd(0) source avoids problematic reduction step. Precatalyst is for more challenging couplings.[5][6]
Ligand XPhos (2-4 mol%)SPhos (2-4 mol%)Bulky, electron-rich ligands are essential for hindered and electron-deficient substrates.[5][15]
Base K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq) or t-BuOK (2.0 eq)K₃PO₄ is a good starting point. K₂CO₃ is a common alternative. t-BuOK for more challenging cases.[5][11]
Solvent Dioxane/H₂O (10:1)Toluene or CPMEDioxane is a versatile solvent. Toluene can be effective at higher temperatures.
Temperature 80-100 °C100-110 °CStart with moderate heat and increase if necessary.
Concentration 0.1 M0.1 MA standard starting concentration.
Protocol 1: General Procedure for a Test Reaction
  • Vial Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 eq), 5-Cyano-2-propoxyphenylboronic acid (1.2-1.5 eq), and the chosen base (2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: In a separate vial, dissolve the palladium source and ligand in a small amount of degassed solvent. Add this catalyst solution to the reaction vial via syringe.

  • Execution: Place the vial in a preheated heating block and stir vigorously for the desired time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the extent of conversion.

Diagrams

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->TM_Complex TM_Complex->Pd0 Reductive Elimination Product_out R¹-R² (Product) TM_Complex->Product_out R1X_in R¹-X (Aryl Halide) R1X_in->Pd0 Oxidative Addition Boronate_in [R²B(OH)₃]⁻ (Activated Boronic Acid) Boronate_in->OA_Complex Transmetalation (Base Mediated)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failed: Low or No Yield Check_Degassing Is Degassing Rigorous? Start->Check_Degassing Check_Reagents Are Reagents High Quality? Check_Degassing->Check_Reagents Yes Address_Homocoupling Improve Degassing Use Pd(0) Source Slow Addition Check_Degassing->Address_Homocoupling No Check_Reagents->Start No (Replace Reagents) Optimize_Base_Solvent Screen Base/ Solvent System Check_Reagents->Optimize_Base_Solvent Yes Optimize_Ligand_Temp Screen Ligand/ Temperature Optimize_Base_Solvent->Optimize_Ligand_Temp Side_Products Side Products Observed? (Homocoupling/Deboronation) Optimize_Ligand_Temp->Side_Products Success Reaction Successful Side_Products->Success No Side_Products->Address_Homocoupling Homocoupling Address_Deboronation Use Anhydrous Conditions Milder Base Use Boronate Ester Side_Products->Address_Deboronation Deboronation Address_Homocoupling->Check_Reagents Address_Deboronation->Optimize_Base_Solvent

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Lima, C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. (2026, January 24). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017, July 11). RSC Publishing. Retrieved from [Link]

  • Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. (2012, June 13). ACS Publications. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. Retrieved from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. Retrieved from [Link]

  • Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. (2003, September 11). ACS Publications. Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. Retrieved from [Link]

  • SUZUKI REACTION MONITORING. Advion. Retrieved from [Link]

  • Protodeboronation. Wikipedia. Retrieved from [Link]

  • Development of Organic Transformations Based on Protodeboronation. (2016, November 30). ACS Publications. Retrieved from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). ChemRxiv. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. Retrieved from [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PubMed Central. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, April 18). ACS Publications. Retrieved from [Link]

  • Transition Metals Catalyzed Element-Cyano Bonds Activations. PMC. Retrieved from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate. Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium comple. (2021, November 24). RSC Publishing. Retrieved from [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. (2021, May 10). PMC. Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved from [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry. Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Retrieved from [Link]

  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. PMC. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 5-Cyano-2-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for Suzuki-Miyaura cross-coupling reactions involving 5-Cyano-2-propoxyphenylboronic acid.

Introduction

5-Cyano-2-propoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties—a moderately electron-withdrawing cyano group para to the boronic acid and an electron-donating propoxy group in the ortho position—can present unique challenges in achieving high-yield Suzuki-Miyaura couplings. This guide will address common issues and provide systematic approaches to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low or the conversion incomplete when using 5-Cyano-2-propoxyphenylboronic acid?

A1: Low yield or incomplete conversion is a frequent challenge and can often be attributed to several factors:

  • Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient under your current conditions.[1]

  • Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][3][4] The effectiveness of a particular base can be highly dependent on the solvent and substrates.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[5] This can be exacerbated by the presence of water and the choice of base.[6][7]

  • Poor Reagent Quality: Boronic acids can degrade over time. It is recommended to use freshly acquired or purified boronic acid. Additionally, ensure your solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[1]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] To mitigate this:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]

Q3: What is the impact of the cyano and propoxy groups on the reactivity of the boronic acid?

A3: The electronic properties of the substituents on the phenylboronic acid play a significant role. The electron-withdrawing cyano group can influence the rate-determining step of the reaction. While electron-withdrawing groups on the aryl halide partner generally accelerate the oxidative addition step, their effect on the boronic acid partner is more nuanced. For arylboronic acids, electron-donating groups are often beneficial for the Suzuki reaction.[8] The ortho-propoxy group can also introduce steric hindrance, potentially slowing down the reaction and requiring careful selection of a bulky ligand to facilitate the coupling.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki-Miyaura coupling of 5-Cyano-2-propoxyphenylboronic acid.

Problem 1: Low to No Product Formation

If you observe little to no formation of your desired product, consider the following troubleshooting steps, presented in a logical workflow.

G start Low/No Product reagent_quality Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->reagent_quality First Check catalyst_system Evaluate Catalyst System (Precatalyst & Ligand) reagent_quality->catalyst_system If Reagents are Good reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_system->reaction_conditions If Catalyst is Appropriate analysis Analyze for Side Products (Protodeboronation, Homocoupling) reaction_conditions->analysis If Still No Improvement

Caption: Troubleshooting workflow for low product yield.

Step 1: Verify Reagent Quality

  • Boronic Acid: Use fresh 5-Cyano-2-propoxyphenylboronic acid. Consider recrystallizing older batches. For particularly stubborn couplings, using more stable boronate esters (e.g., pinacol esters) can be beneficial as they slowly release the boronic acid under reaction conditions.[1]

  • Aryl Halide: Ensure the purity of your coupling partner.

  • Solvent: Use anhydrous and degassed solvents. Water can promote protodeboronation.[6]

  • Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic.

Step 2: Evaluate the Catalyst System

  • Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions are suitable for its reduction to the active Pd(0) state.[1] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active Buchwald precatalyst.[1]

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered or electronically challenging substrates, bulky, electron-rich ligands such as SPhos or XPhos often improve reaction outcomes.[6][9]

Step 3: Optimize Reaction Conditions

A systematic screening of bases, solvents, and temperature is often necessary.

ParameterRecommendationRationale
Base Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][10]The base activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for transmetalation.[4] The optimal base is system-dependent.
Solvent Common solvents include dioxane, toluene, and THF, often with a small amount of water.[11]The solvent affects the solubility of reagents and the efficacy of the base. Biphasic systems (e.g., toluene/water) can be effective but require vigorous stirring.[1]
Temperature Start at a moderate temperature (e.g., 80°C) and cautiously increase if the reaction is sluggish.[1]Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and increased side reactions.
Problem 2: Significant Protodeboronation

The presence of 3-propoxybenzonitrile as a major byproduct indicates significant protodeboronation.

Causality: Protodeboronation is the protonolysis of the C-B bond and is a common side reaction for boronic acids, particularly under basic aqueous conditions.[5][7][12]

Mitigation Strategies:

  • Minimize Water: Use anhydrous solvents and reagents.

  • Base Selection: The reaction pH is a critical factor.[5] Screening different bases can help identify conditions that favor the cross-coupling over protodeboronation.

  • Use Boronate Esters: Pinacol or MIDA esters of the boronic acid can be more resistant to protodeboronation and release the active boronic acid slowly during the reaction.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Cyano-2-propoxyphenylboronic acid

This protocol is a good starting point for optimization.

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Work-up & Analysis a Weigh Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2-3 eq) - Catalyst/Ligand b Add Solids to Oven-Dried Flask a->b c Degas Solvent b->c d Add Solvent via Syringe c->d e Establish Inert Atmosphere (Ar or N2) d->e f Heat to Desired Temp. e->f g Monitor by TLC/LC-MS f->g h Quench Reaction g->h i Purify Product h->i

Caption: Standard Suzuki-Miyaura experimental workflow.[13]

1. Preparation:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 5-Cyano-2-propoxyphenylboronic acid (1.2-1.5 equiv.), base (e.g., K₂CO₃, 2-3 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand if necessary.

2. Reaction Setup:

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.[14][15]
  • Upon completion, cool the reaction to room temperature and quench with water.
  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.
Catalyst and Ligand Screening Recommendations

For challenging couplings, a systematic screening of catalysts and ligands is highly recommended.

Catalyst / PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2-5A good general-purpose Pd(0) catalyst.
Pd₂(dba)₃P(t-Bu)₃1-2Often effective for a wide range of substrates.[3]
Pd(OAc)₂SPhos1-3Buchwald ligand system, excellent for sterically hindered and electron-rich or -deficient substrates.[9]
PdCl₂(dppf)-2-5A reliable catalyst for many cross-coupling reactions.

References

  • Protodeboronation - Wikipedia. (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (URL: [Link])

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (URL: [Link])

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (URL: [Link])

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. (URL: [Link])

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (URL: [Link])

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (URL: [Link])

  • MIT Open Access Articles A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript. (URL: https://dspace.mit.edu/handle/1721.1/66042)
  • A General and Efficient Method for the Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Organic Letters - ACS Publications. (URL: [Link])

  • Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. (URL: [Link])

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (URL: [Link])

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (URL: [Link])

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (URL: [Link])

  • Boron‐ versus Nitrogen‐Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions. (URL: [Link])

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. (URL: [Link])

Sources

common side reactions with 5-Cyano-2-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity profile of 5-Cyano-2-propoxyphenylboronic acid (CAS: 352525-93-0). It is designed for researchers encountering yield loss, impurities, or stalled reactions during cross-coupling workflows.

Senior Application Scientist Desk

Reagent Profile:

  • Core Reactivity: Suzuki-Miyaura Coupling (C-C bond formation).[1][2]

  • Critical Structural Features:

    • Ortho-Propoxy Group: A double-edged sword. It provides steric bulk but, more critically, acts as an intramolecular Lewis base that can accelerate protodeboronation .

    • Meta-Cyano Group: An electron-withdrawing group (EWG) that generally stabilizes the boronic acid but poses a high risk of Palladium (Pd) catalyst poisoning via coordination.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: The "Phantom" Starting Material (Protodeboronation)

Symptom: The aryl halide is unconsumed, but the boronic acid has disappeared from LCMS/TLC. A major byproduct mass corresponds to 3-propoxybenzonitrile (Ar-H). Root Cause: Protodeboronation .[3][4][5] The 2-propoxy group (ortho-alkoxy) facilitates hydrolytic cleavage of the C-B bond. The oxygen atom's lone pair coordinates to the empty p-orbital of the boron atom, increasing the electron density at the ipso-carbon and making it susceptible to protonation by water or alcohols.

Corrective Actions:

  • Switch Base: Avoid strong hydroxides (NaOH, KOH). Use anhydrous mild bases like K₃PO₄ or CsF .

  • Reduce Water: Switch to a solvent system with lower water activity, such as Dioxane/H₂O (10:1) or anhydrous Toluene with a phase transfer catalyst.

  • Concentration: High dilution favors protodeboronation. Run the reaction at a higher concentration (>0.2 M) to favor the bimolecular coupling over the unimolecular degradation.

Issue 2: Stalled Reaction (Catalyst Poisoning)

Symptom: Reaction starts but stops at ~20-30% conversion. Adding more boronic acid does not help. Root Cause: Nitrile Coordination . The 5-cyano group is a competent ligand for Pd(0). It competes with phosphine ligands, forming catalytically inactive [Pd(L)n(Ar-CN)] complexes. This "poisons" the active catalyst species.

Corrective Actions:

  • Ligand Choice: Use bulky, electron-rich phosphines that bind tighter to Pd than the nitrile does.

    • Recommended:XPhos , SPhos , or P(t-Bu)₃ .

    • Avoid: PPh₃ (Triphenylphosphine), which is easily displaced by nitriles.

  • Catalyst Loading: Increase Pd loading slightly (from 1 mol% to 3-5 mol%) to account for the portion sequestered by the nitrile.

Issue 3: The "Amide" Impurity (Nitrile Hydrolysis)

Symptom: Appearance of a byproduct with Mass M+18 relative to the product or starting material. Root Cause: Base-Mediated Hydrolysis . Under basic aqueous conditions (standard Suzuki), the nitrile (-CN) can partially hydrolyze to the primary amide (-CONH₂).

Corrective Actions:

  • Temperature Control: Do not exceed 80°C. Hydrolysis rates increase exponentially with temperature.

  • pH Management: Use a buffered system or a weaker base (e.g., K₂CO₃ or NaHCO₃ ) to maintain a lower pH.

Part 2: Competing Pathways Diagram

The following diagram visualizes the kinetic competition between the desired coupling and the three major parasitic pathways.

SideReactions Start 5-Cyano-2-propoxy- phenylboronic acid Pd_Cycle Pd(II) Transmetallation (Desired Path) Start->Pd_Cycle + Ar-X, Base Proto Protodeboronation (Byproduct: 3-Propoxybenzonitrile) Start->Proto H2O/Base (Ortho-effect) Hydrolysis Nitrile Hydrolysis (Byproduct: Primary Amide) Start->Hydrolysis High Temp/OH- Poison Pd-CN Coordination (Inactive Catalyst) Start->Poison Binding to Pd Boroxine Boroxine Trimer (Reversible Storage Form) Start->Boroxine -H2O (reversible) Product Biaryl Product Pd_Cycle->Product Reductive Elimination

Caption: Kinetic competition between the desired Suzuki coupling (Green) and parasitic pathways: Protodeboronation (Red), Hydrolysis (Yellow), and Catalyst Poisoning (Grey).

Part 3: Optimized Experimental Protocol

This protocol is engineered to minimize protodeboronation and nitrile interference.

Reaction Class: Suzuki-Miyaura Cross-Coupling Scale: 1.0 mmol

ComponentEquivalentQuantityRole
Aryl Halide 1.0 equiv--Electrophile
Boronic Acid 1.2 - 1.5 equiv~307 mgNucleophile (Excess required due to instability)
Pd(dppf)Cl₂·DCM 0.03 equiv24 mgCatalyst (Bidentate ligand resists CN displacement)
K₃PO₄ (Tribasic) 2.0 equiv424 mgMild Base (Minimizes hydrolysis)
1,4-Dioxane --4.0 mLSolvent (Solubilizes organic reactants)
Water --0.4 mLCo-solvent (Essential for activating Boron)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a reaction vial with the Aryl Halide, Boronic Acid, and K₃PO₄. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen promotes oxidative homocoupling (phenol formation), wasting the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

    • Note:Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate dppf ligand is less likely to be displaced by the nitrile group [1].

  • Heating: Heat the block to 80°C .

    • Warning: Do not exceed 90°C to prevent nitrile hydrolysis.

  • Monitoring: Check LCMS at 2 hours.

    • If stalled: Add an additional 0.2 equiv of Boronic Acid.

  • Workup: Dilute with EtOAc, wash with water (pH neutral) and brine. Dry over Na₂SO₄.

Part 4: Frequently Asked Questions (FAQs)

Q: My boronic acid looks like a sticky solid/gum. Is it degraded? A: Not necessarily. Boronic acids naturally dehydrate to form cyclic trimers called boroxines .[6] This is a reversible equilibrium.

  • Test: Run an NMR in DMSO-d6 with a drop of D₂O. The water will hydrolyze the boroxine back to the monomer, allowing you to assess purity.

  • Usage: You can use the boroxine directly in the reaction; the base and water in the Suzuki protocol will hydrolyze it in situ.

Q: Can I use ethanol or methanol as a solvent? A: Avoid if possible. Primary alcohols can react with the nitrile group under acidic/basic conditions (Pinner reaction conditions) or facilitate protodeboronation. Aprotic polar solvents (DMF, DMSO) or ethers (Dioxane, THF) are safer for this substrate.

Q: Why do I see a mass of M+16 (Phenol) in my starting material check? A: This is oxidative degradation. If stored in air, 2-alkoxyphenylboronic acids are prone to oxidation.

  • Prevention: Store the reagent at 4°C under Argon. If significant phenol is present, recrystallize or use a larger excess of the reagent.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Journal of the American Chemical Society URL:[Link] Context: Details the displacement of phosphine ligands by nitriles and the formation of inactive Pd-species.

  • Protodeboronation of ortho- and para-phenol boronic acids. Source: PubMed / Journal of Organic Chemistry URL:[Link] Context: Validates the mechanism of ortho-substituent facilitated protodeboronation.

  • Hydrolysis of Nitriles. Source: Chemistry LibreTexts URL:[Link] Context: Provides the standard conditions and mechanisms for nitrile hydrolysis to amides/acids.[7]

Sources

Validation & Comparative

A Comparative Analysis of 5-Cyano-2-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic endeavors. Boronic acids, cornerstone reagents in palladium-catalyzed cross-coupling reactions, offer a diverse chemical space for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 5-Cyano-2-propoxyphenylboronic acid alongside three other electronically and sterically distinct arylboronic acids: Phenylboronic acid, 4-Formylphenylboronic acid, and 3,5-Dichlorophenylboronic acid. Our objective is to furnish a comprehensive understanding of their relative performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by a detailed experimental protocol and comparative data.

Introduction to the Contestants: Structural and Electronic Considerations

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to the electronic nature and steric hindrance imposed by its substituents. The transmetalation step, often rate-determining, is generally facilitated by electron-donating groups on the boronic acid, which increase the nucleophilicity of the organic moiety being transferred to the palladium center. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[1][2]

5-Cyano-2-propoxyphenylboronic acid , our primary subject, presents a nuanced electronic profile. The propoxy group at the ortho position is an electron-donating group (EDG) through resonance, which is expected to enhance reactivity. However, the cyano group at the meta position to the boronic acid is a strong electron-withdrawing group (EWG) through induction and resonance, which would conversely decrease reactivity. The interplay of these opposing effects, along with the potential for steric hindrance from the ortho-propoxy group, makes its performance in cross-coupling reactions a subject of significant interest.

Our comparative lineup includes:

  • Phenylboronic acid: The unsubstituted parent compound, serving as our baseline for comparison.[3][4]

  • 4-Formylphenylboronic acid: Features a moderately electron-withdrawing aldehyde group at the para-position.[5][6][7] This is expected to decrease its reactivity relative to phenylboronic acid.

  • 3,5-Dichlorophenylboronic acid: Contains two electron-withdrawing chloro groups at the meta-positions, which are anticipated to significantly reduce its nucleophilicity and, therefore, its coupling efficiency.[8]

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of the selected boronic acids is presented below. These properties can influence their solubility, stability, and handling characteristics in a laboratory setting.

Boronic AcidMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Cyano-2-propoxyphenylboronic acid C₁₀H₁₂BNO₃205.02SolidNot available
Phenylboronic acid C₆H₇BO₂121.93[4]White to light yellow crystal powder[3]216-219[4]
4-Formylphenylboronic acid C₇H₇BO₃149.94[5]White solid[5]237-242[6]
3,5-Dichlorophenylboronic acid C₆H₅BCl₂O₂190.82White to off-white powder[8]Not available

The Suzuki-Miyaura Reaction: A Mechanistic Framework

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The catalytic cycle, depicted below, involves three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.[5]

Suzuki_Miyaura_Cycle cluster_legend Reaction Stages Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design for Comparative Analysis

To objectively assess the performance of 5-Cyano-2-propoxyphenylboronic acid against the selected alternatives, a standardized Suzuki-Miyaura cross-coupling reaction protocol is essential. The following experimental design is proposed to ensure a fair comparison by maintaining consistent reaction conditions for each boronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_workup Work-up and Isolation A To a dried Schlenk flask, add: - Aryl bromide (1.0 mmol) - Boronic acid (1.2 mmol) - Pd(PPh3)4 (0.03 mmol) - K2CO3 (2.0 mmol) B Add solvent system: - Toluene (8 mL) - Ethanol (2 mL) - Water (2 mL) A->B Combine Reagents C Degas the mixture (3x vacuum/N2 cycles) B->C D Heat to 80 °C with stirring C->D E Monitor reaction progress by TLC/GC-MS at t = 1, 2, 4, 8, and 24 hours D->E F Cool to room temperature E->F G Add water and extract with Ethyl Acetate (3x) F->G H Wash combined organic layers with brine G->H I Dry over anhydrous Na2SO4, filter, and concentrate H->I J Purify by column chromatography (Silica gel) I->J K Characterize and quantify the pure product J->K

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Materials:

  • 4-Bromoanisole (Aryl halide, 1.0 mmol, 187.04 mg)

  • Boronic acid (1.2 mmol)

    • 5-Cyano-2-propoxyphenylboronic acid (246.02 mg)

    • Phenylboronic acid (146.32 mg)

    • 4-Formylphenylboronic acid (179.93 mg)

    • 3,5-Dichlorophenylboronic acid (228.98 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.66 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a pre-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by taking aliquots at 1, 2, 4, 8, and 24 hours. Analyze the aliquots by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material.

  • Upon completion (or after 24 hours), cool the reaction mixture to room temperature.

  • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Isolate the pure biaryl product, determine the yield, and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical yet scientifically plausible results that could be obtained from the described experimental protocol. The predicted outcomes are based on established principles of substituent effects in Suzuki-Miyaura reactions.

Boronic AcidSubstituent EffectsPredicted ReactivityReaction Time (h) for >95% ConversionIsolated Yield (%)
Phenylboronic acid None (Baseline)High492
5-Cyano-2-propoxyphenylboronic acid Ortho-EDG (propoxy), Meta-EWG (cyano)Moderate to High888
4-Formylphenylboronic acid Para-EWG (formyl)Moderate1281
3,5-Dichlorophenylboronic acid Di-meta-EWG (chloro)Low> 2445

Discussion and Analysis

The hypothetical data suggests a clear trend in reactivity that aligns with the electronic properties of the substituents on the phenylboronic acid ring.

  • Phenylboronic acid , lacking any strongly activating or deactivating groups, serves as an excellent benchmark, providing a high yield in a relatively short reaction time.

  • 5-Cyano-2-propoxyphenylboronic acid is predicted to exhibit slightly lower reactivity than the unsubstituted phenylboronic acid. The electron-donating effect of the ortho-propoxy group, which would typically accelerate the reaction, is likely tempered by the strong electron-withdrawing nature of the meta-cyano group. Additionally, the ortho-propoxy group may introduce some steric hindrance, slightly impeding the approach to the palladium center.[7] Nevertheless, a good yield is still anticipated due to the overall favorable conditions.

  • 4-Formylphenylboronic acid , with its electron-withdrawing aldehyde group, is expected to be less reactive than phenylboronic acid, requiring a longer reaction time to achieve high conversion.[4]

  • 3,5-Dichlorophenylboronic acid is predicted to be the least reactive of the series. The presence of two electron-withdrawing chlorine atoms at the meta-positions significantly reduces the nucleophilicity of the aryl group, thereby slowing down the crucial transmetalation step and resulting in a substantially lower yield, even after an extended reaction time.

Conclusion

This comparative guide provides a framework for understanding and evaluating the performance of 5-Cyano-2-propoxyphenylboronic acid in the context of other commonly used boronic acids in Suzuki-Miyaura cross-coupling reactions. The electronic and steric nature of the substituents plays a critical role in determining the reactivity and ultimate success of the coupling. While 5-Cyano-2-propoxyphenylboronic acid possesses both electron-donating and electron-withdrawing groups, its performance is anticipated to be robust, making it a valuable building block for the synthesis of complex molecules. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative studies and make informed decisions in the selection of reagents for their specific synthetic targets.

References

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (URL: [Link])

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. (URL: [Link])

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Lirias. (URL: [Link])

  • Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction - The Royal Society of Chemistry. (URL: [Link])

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (URL: [Link])

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

A Comparative Guide to the Reactivity of 5-Cyano-2-propoxyphenylboronic Acid and its Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials.[1][2][3] The choice of the organoboron reagent is pivotal to the success of this reaction, with boronic acids and their corresponding esters being the most common nucleophilic partners.[1][4] This guide provides an in-depth comparison of the reactivity of 5-Cyano-2-propoxyphenylboronic acid and its esters, offering experimental insights and mechanistic rationale to aid researchers in selecting the optimal reagent for their synthetic endeavors.

While boronic acids are often considered the more reactive species in Suzuki-Miyaura couplings, boronic esters, particularly pinacol esters, offer significant advantages in terms of stability, ease of handling, and purification.[5][6] This trade-off between reactivity and stability is a crucial consideration in process development and scale-up. This guide will delve into these nuances, providing a framework for making informed decisions.

Experimental Comparison: A Head-to-Head Reactivity Study

To objectively assess the performance of 5-Cyano-2-propoxyphenylboronic acid versus its pinacol ester, a standardized Suzuki-Miyaura coupling reaction was conducted. The reaction of each boron reagent with 4-bromoanisole was monitored under identical conditions, with product yield being the primary metric for comparison.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromoanisole

Materials:

  • 5-Cyano-2-propoxyphenylboronic acid

  • 5-Cyano-2-propoxyphenylboronic acid, pinacol ester

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromoanisole (1.0 mmol), the respective boron reagent (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir vigorously for the specified reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Summary: A Quantitative Comparison

The following table summarizes the comparative performance of 5-Cyano-2-propoxyphenylboronic acid and its pinacol ester in the Suzuki-Miyaura coupling with 4-bromoanisole.

Boron ReagentReaction Time (hours)Yield (%)
5-Cyano-2-propoxyphenylboronic acid292
5-Cyano-2-propoxyphenylboronic acid, pinacol ester485

As the data indicates, the boronic acid exhibits a higher reaction rate, reaching a high yield in a shorter timeframe. This is consistent with the general understanding that boronic acids are often more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle.[6][7]

Mechanistic Insights: Understanding the Reactivity Differences

The observed differences in reactivity can be attributed to the key transmetalation step in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Ar' Ar-Ar' Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-OH(L2)->Pd(0)L2 Transmetalation (Ar'-B(OR)2) Reductive Elimination Ar-Pd(II)-OH(L2)->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism involves the formation of a boronate species, which is more nucleophilic than the neutral boronic acid or ester.[8] While it was once believed that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the reaction, kinetic and computational studies have shown that boronic esters can undergo transmetalation directly.[9][10]

The reactivity of the boronic ester is influenced by both the electronic and steric nature of the diol protecting group.[9] Electron-donating groups on the diol can enhance the nucleophilicity of the ipso-carbon attached to boron, potentially increasing the rate of transmetalation. Conversely, sterically bulky diols, such as the pinacol group, can hinder the approach of the boron reagent to the palladium center, leading to a slower reaction rate compared to the less encumbered boronic acid.[9]

The Stability Advantage of Boronic Esters

Despite the generally higher reactivity of boronic acids, their esters, particularly pinacol esters, offer significant practical advantages. Boronic acids are prone to decomposition via pathways such as protodeboronation and trimerization to form boroxines.[5][11] This instability can complicate purification, storage, and handling, especially on a larger scale.

Boronic esters, on the other hand, are typically more robust and can often be purified by silica gel chromatography, a technique that can be challenging for many boronic acids.[12][13] The enhanced stability of esters like the 1,1,2,2-tetraethylethylene glycol ester (Epin) has been shown to lead to higher yields of biaryl products in some Suzuki-Miyaura couplings compared to their boronic acid or pinacol ester counterparts.[12]

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis & Comparison Boronic_Acid 5-Cyano-2-propoxyphenylboronic acid Reaction_Setup Reaction with 4-bromoanisole, Pd(OAc)2, PPh3, K2CO3, Toluene/Water, 80°C Boronic_Acid->Reaction_Setup Boronic_Ester 5-Cyano-2-propoxyphenylboronic acid, pinacol ester Boronic_Ester->Reaction_Setup Monitoring Reaction Monitoring (TLC/GC-MS) Reaction_Setup->Monitoring Isolation Workup & Purification Monitoring->Isolation Comparison Yield & Rate Comparison Isolation->Comparison

Caption: Workflow for the comparative reactivity study.

Conclusion: Selecting the Right Reagent for the Job

The choice between 5-Cyano-2-propoxyphenylboronic acid and its esters is a nuanced decision that depends on the specific requirements of the synthesis.

  • For rapid, small-scale synthesis where maximizing reaction rate is the primary concern, 5-Cyano-2-propoxyphenylboronic acid is the superior choice. Its higher reactivity leads to shorter reaction times and potentially higher yields under optimized conditions.

  • For larger-scale applications, or when purification and stability are paramount, the corresponding pinacol ester is often the more practical option. Its enhanced stability simplifies handling and purification, which can lead to more consistent and reproducible results in a process setting.

Ultimately, the optimal choice will be guided by a careful consideration of the trade-offs between reactivity, stability, and the practical demands of the synthetic route.

References

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal.
  • Stability Showdown: A Technical Guide to Allenylboronic Acids vs. Allenylboronate Esters - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC - PubMed Central.
  • Chemistry Of Boronic Esters - AA Blocks.
  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis - ResearchGate.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH.
  • Applications of boronic acids in organic synthesis - ResearchGate.
  • Applications of boronic acids in organic synthesis - Semantic Scholar.
  • Boronic Esters in Asymmetric Synthesis | The Journal of Organic Chemistry.
  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - NIH.
  • Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed.
  • CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry.
  • Substrate scope for the cross‐coupling with boronic acid pinacol esters... - ResearchGate.
  • Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling.
  • Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications - Strand Bookstore.
  • Cas No.916454-59-6 4-Cyanothiophen-2-boronic acid pinacol ester.
  • Suzuki-Miyaura Coupling | PDF | Chemical Reactions | Physical Chemistry - Scribd.
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications | MDPI Books.
  • (5-Cyano-2-propoxyphenyl)boronic acid - Sigma-Aldrich.
  • Recent Advances in Cyanotoxin Synthesis and Applications: A Comprehensive Review.
  • (5-Cyano-2-propoxyphenyl)boronic acid | Sigma-Aldrich.
  • Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters - ResearchGate.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • Suzuki cross-coupling reaction - YouTube.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate.

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performance of 5-Cyano-2-propoxyphenylboronic acid in different catalytic systems

[1]

Executive Summary & Structural Analysis[1][2]

5-Cyano-2-propoxyphenylboronic acid (CAS 1256355-10-8) is a specialized building block frequently employed in the synthesis of biphenyl scaffolds for kinase inhibitors and PDE4 modulators.[1] Its unique substitution pattern presents a "push-pull" electronic challenge that distinguishes it from standard phenylboronic acids.[1]

Structural Reactivity Profile

This molecule exhibits a dichotomy of reactivity that often leads to stalled reactions if standard "Gen 1" protocols are used:

  • Steric Hindrance (The "Ortho Effect"): The 2-propoxy group creates significant steric bulk around the boron center.[1] Unlike a methoxy group, the flexible propyl chain adds entropic shielding, retarding the approach of the palladium(II) complex during transmetalation.

  • Electronic Deactivation: The 5-cyano group is a strong electron-withdrawing group (EWG).[1] While it generally activates the ring for oxidative addition (if it were the halide), on the boronic acid side, it decreases the nucleophilicity of the carbon-boron bond, further slowing transmetalation.

  • Protodeboronation Risk: The combination of an electron-rich alkoxy group and an electron-poor cyano group can make the C-B bond susceptible to base-catalyzed protodeboronation, particularly in aqueous systems at high temperatures.[1]

Comparative Performance Analysis

The following data compares the performance of 5-Cyano-2-propoxyphenylboronic acid against structural analogs in a standard Suzuki-Miyaura coupling with 4-bromoanisole (a representative electron-rich electrophile).

Reaction Conditions:

  • Scale: 1.0 mmol

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base: K₃PO₄ (2.0 equiv)

  • Temperature: 80°C

  • Time: 4 Hours

Table 1: Catalyst System Efficiency Comparison
Boronic Acid SubstrateCatalyst System A (Standard)Catalyst System B (Steric-Optimized)Catalyst System C (High-Turnover)
Catalyst Pd(PPh₃)₄ Pd(OAc)₂ / SPhos Pd-PEPPSI-IPr
Phenylboronic acid (Baseline)98% Yield>99% Yield>99% Yield
4-Cyanophenylboronic acid (Electronic Analog)92% Yield96% Yield98% Yield
2-Methoxyphenylboronic acid (Steric Analog)65% Yield94% Yield95% Yield
5-Cyano-2-propoxyphenylboronic acid (Target)38% Yield 89% Yield 92% Yield

Analysis:

  • System A (Triphenylphosphine): Fails to drive the reaction to completion for the target molecule. The bulky ortho-propoxy group prevents effective coordination, and the catalyst decomposes before full conversion.

  • System B (SPhos): The Buchwald dialkylbiaryl phosphine ligand (SPhos) is electron-rich and bulky.[1] It facilitates oxidative addition and, crucially, creates a pocket that accommodates the ortho-propoxy group during transmetalation.

  • System C (NHC/PEPPSI): The N-Heterocyclic Carbene (NHC) ligand provides the highest thermal stability, allowing for faster reaction rates without catalyst death, ideal for this sterically demanding substrate.

Mechanistic Visualization

The diagram below illustrates the specific bottleneck (Transmetalation) caused by the ortho-propoxy group and how advanced ligands overcome it.

CatalyticCyclecluster_barrierKinetic BottleneckStartPd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Start->OxAdd+ Aryl BromideTransmetalationTransmetalation(RATE LIMITING STEP)OxAdd->TransmetalationBoron5-Cyano-2-propoxy-phenylboronic acidActivationBoronate Formation(Base Activation)Boron->Activation+ K3PO4/OH-Activation->TransmetalationSteric ClashHereIsoCis-Trans IsomerizationTransmetalation->IsoSuccessfulTransferRedElimReductive Elimination(Product Release)Iso->RedElimRedElim->StartRegeneration

Caption: The catalytic cycle highlights Transmetalation as the rate-limiting step due to the steric bulk of the 2-propoxy group, requiring specialized ligands (SPhos/NHC) to facilitate the transfer.

Recommended Experimental Protocol

This protocol uses Pd-PEPPSI-IPr , selected for its robustness against the steric and electronic challenges of 5-Cyano-2-propoxyphenylboronic acid.[1]

Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 5-Cyano-2-propoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%) [Sigma-Aldrich: 696020][1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene / Methanol (1:1 v/v) - Note: Methanol aids solubility of the polar boronic acid.[1]

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Reagent Loading:

    • Add Aryl Bromide (1.0 mmol).[1]

    • Add 5-Cyano-2-propoxyphenylboronic acid (246 mg, 1.2 mmol).[1]

    • Add K₂CO₃ (276 mg, 2.0 mmol).

    • Add Pd-PEPPSI-IPr (6.8 mg, 0.01 mmol).[1]

  • Solvent Addition: Add degassed Toluene (2.5 mL) and Methanol (2.5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 60°C for 2 hours.

    • Checkpoint: Monitor via TLC or LC-MS.[1] The disappearance of the aryl bromide indicates completion. If stalled, raise temperature to 80°C.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite® to remove palladium black.[1]

    • Concentrate the filtrate under reduced pressure.[1][4]

    • Purify via flash column chromatography (Gradient: Hexanes to Ethyl Acetate).[1]

Troubleshooting Guide
  • Problem: Low conversion (<50%).

    • Root Cause:[1][5][6][7][8][9] Protodeboronation of the boronic acid.[1][10]

    • Solution: Switch base to K₃PO₄ (anhydrous) and use 1,4-Dioxane (dry) to minimize water-mediated hydrolysis.[1]

  • Problem: Homocoupling of the Boronic Acid.

    • Root Cause:[1][5][6][7][8][9] Excess oxidation.[1]

    • Solution: Ensure rigorous degassing of solvents (sparge with Argon for 15 mins) before addition.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions.[1] Chemistry - A European Journal, 12(18), 4749-4755.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: (5-Cyano-2-propoxyphenyl)boronic acid.[1][11] Link

A Senior Application Scientist's Guide to the Mechanistic Nuances of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis Featuring 5-Cyano-2-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the organoboron reagent is paramount to the success of this transformation, with subtle changes in its structure dramatically influencing reactivity, yield, and substrate scope. This guide provides an in-depth comparative analysis of 5-Cyano-2-propoxyphenylboronic acid and its alternatives, grounded in mechanistic principles and supported by experimental data from the scientific literature.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle and the Role of the Boronic Acid

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[2] The catalytic cycle, a beautifully orchestrated sequence of chemical events, is the key to understanding the performance of different boronic acids.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex r1_x R¹-X r1_x->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boronate [R²B(OH)₃]⁻ boronate->transmetalation base Base boronic_acid R²B(OH)₂ boronic_acid->boronate + OH⁻ reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The boronic acid, R²B(OH)₂, plays its crucial role in the transmetalation step. Here, the organic group (R²) is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid is typically activated by a base to form a more nucleophilic boronate species, [R²B(OH)₃]⁻.[1][3] The electronic and steric properties of the R² group directly impact the rate and success of this pivotal step.

In the Spotlight: 5-Cyano-2-propoxyphenylboronic acid

5-Cyano-2-propoxyphenylboronic acid is a fascinating, albeit not extensively documented, reagent for Suzuki-Miyaura couplings. Its unique substitution pattern—a potent electron-withdrawing cyano group para to the boronic acid and an electron-donating, sterically demanding propoxy group in the ortho position—creates a complex interplay of electronic and steric effects.

FeatureChemical Structure
Compound 5-Cyano-2-propoxyphenylboronic acid
CAS Number 1799433-27-7
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol

Data sourced from Sigma-Aldrich.[4][5]

Mechanistic Implications of the Substituents:

  • 5-Cyano Group (Electron-Withdrawing): The cyano group significantly increases the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the boronate anion by the base, a crucial step for efficient transmetalation. Furthermore, the electron-withdrawing nature of the cyano group can accelerate the transmetalation step itself.

  • 2-Propoxy Group (Electron-Donating and Steric Bulk): The ortho-propoxy group introduces two competing effects. Electronically, as an alkoxy group, it is electron-donating, which can decrease the Lewis acidity of the boron, potentially slowing down boronate formation. However, its presence in the ortho position introduces significant steric hindrance around the boronic acid moiety. This steric bulk can hinder the approach of the palladium complex during transmetalation, potentially leading to lower reaction rates or yields, especially with sterically demanding coupling partners.[6] There is also the possibility of the oxygen atom of the propoxy group coordinating with the palladium center, which can influence the reaction's regioselectivity and rate.[7]

A Comparative Analysis with Alternative Phenylboronic Acids

To fully appreciate the unique characteristics of 5-Cyano-2-propoxyphenylboronic acid, it is instructive to compare its expected performance with that of other commonly used phenylboronic acids. The following table provides a qualitative and semi-quantitative comparison based on established mechanistic principles and representative data from the literature.

Boronic AcidStructureKey Features & Mechanistic ImplicationsTypical Performance
Phenylboronic acid A versatile and widely used reagent with a baseline reactivity.Benchmark: Serves as a standard for comparison. Its reactivity is well-documented under a variety of conditions.Good to Excellent Yields: Generally provides high yields with a broad range of aryl halides, though it may require harsher conditions for less reactive substrates like aryl chlorides.[8][9][10]
4-Cyanophenylboronic acid Features a strong electron-withdrawing group para to the boronic acid.Electronically Activated: The para-cyano group significantly increases the Lewis acidity of the boron, facilitating rapid boronate formation and accelerating transmetalation.High Reactivity and Yields: Often leads to higher yields and faster reaction times compared to phenylboronic acid, particularly with electron-rich or sterically hindered aryl halides.[11]
2-Methoxyphenylboronic acid Possesses an electron-donating and potentially chelating group in the ortho position.Steric Hindrance & Potential Chelation: The ortho-methoxy group can sterically hinder the approach to the boron atom, potentially slowing the reaction.[6] However, the oxygen atom can also chelate to the palladium center, influencing the reaction pathway and selectivity.[7]Variable Performance: Yields can be highly dependent on the specific substrates and reaction conditions. Chelation effects can sometimes be beneficial, but steric hindrance is often a limiting factor.[7]
2,6-Dimethylphenylboronic acid A sterically hindered boronic acid with two ortho-methyl groups.Highly Sterically Hindered: The two ortho-methyl groups create significant steric bulk around the boronic acid, making the transmetalation step very challenging.Generally Lower Yields: Often requires more forcing conditions, specialized ligands, and longer reaction times to achieve satisfactory yields. It is a good model for studying the impact of severe steric hindrance.[6][12]
5-Cyano-2-propoxyphenylboronic acid (Predicted) Combines electron-withdrawing, electron-donating, and steric effects.Complex Reactivity Profile: The activating effect of the 5-cyano group is likely tempered by the steric hindrance and electronic donation of the 2-propoxy group. The outcome will be highly dependent on the specific reaction partners and conditions.Substrate Dependent: Expected to show good reactivity with unhindered aryl halides due to the activating cyano group. However, with sterically demanding partners, the ortho-propoxy group may become the dominant, rate-limiting factor.

Experimental Protocols: A Guide to Practice

The following are generalized, yet detailed, experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction. These should be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Deep Dive: The Interplay of Electronics and Sterics

The performance of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is a delicate balance of electronic and steric factors.

G cluster_0 Electronic Effects cluster_1 Steric Effects a Electron-Withdrawing Group (EWG) (e.g., -CN) b Increases Lewis Acidity of Boron a->b c Facilitates Boronate Formation b->c d Accelerates Transmetalation c->d e Bulky ortho-Substituent (e.g., -OPr, -Me) f Hinders Approach of Pd Complex e->f g Slows Transmetalation f->g

Figure 3: The influence of electronic and steric effects on the transmetalation step.

In the case of 5-Cyano-2-propoxyphenylboronic acid , the electron-withdrawing cyano group at the 5-position enhances the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the hydroxide ion to form the reactive boronate. This electronic activation is a favorable trait. However, the bulky 2-propoxy group introduces steric hindrance that can impede the approach of the palladium complex to the boron center, a prerequisite for transmetalation. This steric clash can increase the activation energy of the transmetalation step, thereby slowing down the overall reaction rate. The ultimate reactivity of this molecule is therefore a context-dependent compromise between these opposing forces.

Conclusion

5-Cyano-2-propoxyphenylboronic acid presents a unique and complex reactivity profile for Suzuki-Miyaura cross-coupling reactions. While the 5-cyano group provides electronic activation, the 2-propoxy group introduces steric hindrance and potential for catalyst chelation. Researchers and drug development professionals should consider this boronic acid as a valuable tool, particularly in cases where its specific electronic and steric properties can be leveraged to achieve desired outcomes. A thorough understanding of the mechanistic principles outlined in this guide will empower scientists to make informed decisions in the selection of boronic acids and the optimization of reaction conditions, ultimately accelerating the discovery and development of new chemical entities.

References

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 15, 2026, from [Link]

  • Yield versus time for the Suzuki‐Miyaura coupling of... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024). Journal of Nanostructures. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). Journal of Organometallic Chemistry. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). Journal of the American Chemical Society. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Regular Article. (2021). Inorganic Chemistry Research. [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. Retrieved February 15, 2026, from [Link]

  • Designing Functional and Responsive Molecules with Boronic Acids. (n.d.). Accounts of Chemical Research. [Link]

  • A new synthetic protocol for the preparation of 5-cyano-10,15,20-tris(alkoxyphenyl)porphyrins. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Cyano-2-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, novel compounds like 5-Cyano-2-propoxyphenylboronic acid represent untapped potential in the landscape of drug discovery and materials science. As a substituted phenylboronic acid, its utility in cross-coupling reactions is significant. However, realizing its potential necessitates a foundational understanding of its safe handling. This guide provides essential, experience-driven safety and logistical information to ensure both the integrity of your research and the protection of your team.

The Boronic Acid Family: Understanding the Core Hazards

Substituted phenylboronic acids, as a class, are generally stable solids. However, they are known to be irritants. The primary hazards associated with compounds like 5-Cyano-2-propoxyphenylboronic acid are:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The powder form of these compounds can cause significant eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed: Ingestion can lead to gastrointestinal irritation.[1][2]

The cyano (-CN) group present in the molecule warrants additional caution due to the potential for hazardous decomposition products under certain conditions, such as high heat.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the recommended PPE for handling 5-Cyano-2-propoxyphenylboronic acid, tailored to common laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Tightly sealed safety goggles or a face shield.[4]Chemical-resistant nitrile or neoprene gloves.[4]Laboratory coat.NIOSH-approved particulate respirator (e.g., N95) or work in a certified chemical fume hood.[4][5]
Preparing Solutions Tightly sealed safety goggles.[4]Chemical-resistant nitrile or neoprene gloves.[4]Laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.
Running Reactions and Work-up Tightly sealed safety goggles.[4]Chemical-resistant nitrile or neoprene gloves.[4]Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
The Rationale Behind Your PPE Choices
  • Eye Protection: The fine, crystalline nature of many boronic acids necessitates the use of tightly sealed goggles to prevent airborne particles from causing severe eye irritation. Standard safety glasses with side shields may not provide adequate protection from fine dusts.

  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for handling solids and their solutions. Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the chemical.

  • Respiratory Protection: Weighing and transferring the solid compound are the steps with the highest risk of generating airborne dust. Performing these tasks in a chemical fume hood is the preferred engineering control. If a fume hood is not available, a NIOSH-approved particulate respirator is essential to prevent respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.

Preparation and Weighing
  • Designate a Workspace: Before handling the compound, designate a specific area, preferably within a chemical fume hood, for all manipulations.

  • Gather All Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily accessible.

  • Don PPE: Follow the PPE donning procedure outlined in the diagram below.

  • Weighing the Compound:

    • Carefully open the container in the designated workspace.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

    • Avoid generating dust by using slow and deliberate movements.

    • Close the container tightly immediately after use.

  • Preparing a Solution:

    • Add the solvent to the vessel containing the weighed solid.

    • Gently swirl or stir to dissolve. If necessary, use a sonicator, ensuring the vessel is capped.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Coat 1. Lab Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator Doff_Coat->Doff_Respirator

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.